1-(2-((6-(Pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a complex organic compound with the molecular formula and a molecular weight of approximately 439.476 g/mol. This compound is primarily utilized in scientific research, particularly in studies related to medicinal chemistry and pharmacology due to its potential therapeutic applications.
The compound is classified as a urea derivative, which is characterized by the presence of the functional group -NH2CO-. Its structure includes multiple heterocyclic rings, specifically pyridazine and pyridine, which are known for their biological activity. These features suggest that it may interact with biological systems in significant ways.
The synthesis of 1-(2-((6-(Pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves several steps that include:
Technical details regarding the specific reagents and conditions used in each step can vary significantly based on the desired yield and purity of the final product.
The molecular structure of 1-(2-((6-(Pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea can be represented using structural formulas that highlight its functional groups and connectivity:
InChI=1S/C21H25N7O4/c1-30-15-12-14(13-16(31-2)20(15)32-3)25-21(29)24-11-10-23-18-7-8-19(28-27-18)26-17-6-4-5-9-22-17/h4-9,12-13H,10-11H2,1-3H3,(H,23,27)(H,22,26,28)(H2,24,25,29) .This formula indicates a complex arrangement of nitrogen and oxygen atoms within its structure. The presence of multiple aromatic rings enhances its stability and potential reactivity.
The chemical reactivity of 1-(2-((6-(Pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea can be analyzed through its interactions with various reagents:
These reactions are crucial for understanding its potential biological activities and applications in drug development.
The mechanism of action for 1-(2-((6-(Pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is primarily related to its interaction with specific biological targets:
Data from related studies indicate that compounds with similar structures can effectively modulate these pathways .
The physical and chemical properties of 1-(2-((6-(Pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea include:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the purity and identity of this compound .
1-(2-((6-(Pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea has several scientific applications:
The ongoing research into this compound highlights its importance in medicinal chemistry and therapeutic development .
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1